5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the CAS Number: 1402672-77-8 . It has a molecular weight of 214.06 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives has been achieved through a one-pot three-component reaction . This process involves the use of a new milling system that allows for the processing of up to 12 samples simultaneously .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H8BrNO/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2 . The key for this InChI code is BIGYOTCGUIPBKO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid or semi-solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis Methods
- Innovative synthesis methods have been developed for 3,4-dihydro-2H-benzo[1,4]oxazines, including derivatives like 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine, using 2-aminophenol as the starting material. This method involves synthesizing 2-azidophenol and then carrying out a one-pot reaction with alkenes having electron withdrawing groups to produce 3,4-dihydro-2H-benzo[1,4]oxazines (詹淑婷, 2012).
Biological and Pharmaceutical Applications
- 5-HT6 Receptor Antagonists : Novel 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been designed and synthesized as 5-HT(6) receptor antagonists. Many of these compounds displayed subnanomolar affinities for the 5-HT(6) receptor and good brain penetration in rats (Zhao et al., 2007).
- Platelet Aggregation Inhibitors : 2H-benzo[b][1,4]oxazin-3(4H)-ones have been synthesized and tested for their inhibitory ability on platelet aggregation. Certain compounds demonstrated significant inhibitory effects, suggesting potential therapeutic applications (Tian et al., 2012).
- Anticancer Agents : 7-Substituted 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one derivatives, including bromo analogs, have shown promising anti-proliferative effects against human cancer cell lines, suggesting their potential as anticancer agents (Badolato et al., 2017).
- Protease Inhibitors : A new class of serine protease inhibitors based on the oxazinone core, including novel 5-bromo derivatives of 3,4-dihydro[1,4]oxazin-2-one, has been synthesized. These compounds have demonstrated inhibitory activities on alpha-chymotrypsin, indicating their potential use as protease inhibitors (Bihel & Kraus, 2003).
Chemical Applications
- A green and efficient catalyst-free synthetic strategy has been developed for substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine. This method offers excellent diastereoselectivity and yields a wide scope for the synthesis of different functionally substituted benzoxazine scaffolds (Kushwaha et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity , suggesting potential targets within cancer-related pathways.
Mode of Action
It’s synthesized via a one-pot reaction of various aromatic aldehydes
Biochemical Pathways
Related compounds have shown to affect cancer-related pathways .
Result of Action
Related compounds have demonstrated anticancer activity , suggesting that this compound may have similar effects.
Action Environment
It’s worth noting that the compound is typically stored in a refrigerator, indicating that temperature could potentially impact its stability .
Biochemical Analysis
Biochemical Properties
Benzo[b][1,4]oxazine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative .
Cellular Effects
These effects may be due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to bind to biomolecules, inhibit or activate enzymes, and alter gene expression
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, under an inert atmosphere, at 2-8°C to maintain its stability .
Properties
IUPAC Name |
5-bromo-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGYOTCGUIPBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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